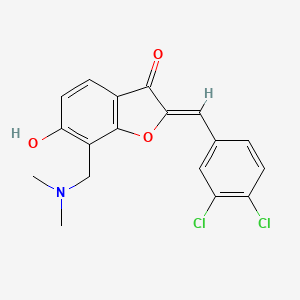

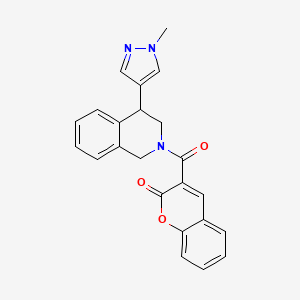

5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan carboxylic acids are a class of compounds that have garnered interest due to their potential as biobased building blocks in various industries, including pharmaceuticals and polymers. The compound "5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss related furan carboxylic acids and their synthesis, properties, and applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods. One approach involves a one-pot enzyme cascade system using galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) for the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). This method utilizes the byproduct H2O2 for internal recycling, leading to high yields of the desired products . Another enzymatic method for producing 2,5-furandicarboxylic acid from 5-methoxymethylfurfural involves a cascade of fungal oxidoreductases, which can achieve a 70% conversion rate, further improved by the addition of exogenous methanol .

Molecular Structure Analysis

The molecular structure of furan carboxylic acids is characterized by a furan ring attached to a carboxylic acid group. In the case of the compound of interest, additional substituents include a methoxy group and a phenoxymethyl group. The structure of related compounds, such as methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, has been confirmed through X-ray crystal structure determination, which is a common technique for elucidating molecular structures .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions. For instance, the Garcia-Gonzalez reaction was used to generate ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, which was then converted into other derivatives with potential as glycosidase inhibitors . Additionally, the oxidation and reduction reactions of 5-hydroxy-2-methylnaphtho[1,2-b]furan have been studied, showing that the furan ring itself is resistant to such reactions, while the benzenoid ring is susceptible .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. For example, the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block resulted in materials with number-average molecular weights around 2000 g/mol. The physical properties of these polyesters, such as their rigidity, were characterized and discussed in relation to the number of methylene units in the dicarboxylic segments . These findings can provide a basis for understanding the properties of "this compound" and its potential applications.

Applications De Recherche Scientifique

Bioactive Compounds and Anti-Tobacco Mosaic Virus Activities

Research has identified furan-2-carboxylic acids, related to 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid, in the roots and leaves of Nicotiana tabacum. These compounds, including variants like 5-(3-hydroxy-5-(hydroxymethyl)-4-methoxyphenyl)-3-methylfuran-2-carboxylic acid and 5-(4-hydroxy-5-methoxy-2-methylphenyl)-3-methylfuran-2-carboxylic acid, have shown significant anti-tobacco mosaic virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Wu et al., 2018) (Yang et al., 2016).

Chromatographic Analysis in Honey

In the field of food science, particularly in honey analysis, compounds related to this compound like furan-2-carboxylic acid are detected using high-performance liquid chromatography. This methodology is essential for determining the quality and safety of honey products (Nozal et al., 2001).

Biotechnological Applications in Synthesis

Biocatalytic synthesis of various furan carboxylic acids, including derivatives of this compound, has been significantly enhanced using strategies like substrate adaptation. These compounds are vital in the polymer and fine chemical industries, showcasing the biotechnological potential of furan derivatives (Wen et al., 2020).

Pharmaceutical and Polymer Industry

In pharmaceutical and polymer industries, furan carboxylic acids, structurally related to this compound, are used as biobased building blocks. Their synthesis pathways and reactions are crucial for developing new materials and drugs (Zhang et al., 2020).

Anti-Tumor and Antibacterial Activities

Certain derivatives of furan carboxylic acids demonstrate significant biological activities, including cytotoxic effects against cancer cell lines and antibacterial properties. These findings highlight their potential in developing new therapeutic agents (Phutdhawong et al., 2019) (Ma et al., 2016).

Propriétés

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-9-7-10(19-13(9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVCTHFIAYUIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=CC=C2OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)